Structural Differentiation from Clinical and Preclinical IKK-2 Inhibitors
The compound possesses a unique 3-(pyridin-2-yloxy)benzyl substituent, differentiating it from the ureido-thiophene series (e.g., TPCA-1, IMD-0354) and the pyrrolidinyloxy-phenyl series (e.g., AZD3264). While direct biochemical comparison data are absent from the public domain, this structural distinction is significant as it occupies different chemical space than the most advanced IKK-2 inhibitors . For instance, TPCA-1 features a 5-(p-fluorophenyl)-2-ureido substitution [1], and AZD3264 employs a pyrrolidin-3-yloxy phenyl group with a carbamoylamino substituent [2], whereas the target compound uses a pyridin-2-yloxy benzyl ether linked to a thiophene-3-carboxamide.
| Evidence Dimension | Chemical structure / scaffold comparison |
|---|---|
| Target Compound Data | Thiophene-3-carboxamide core with N-(3-(pyridin-2-yloxy)benzyl) substituent; MW = 346.83 g/mol (HCl salt) |
| Comparator Or Baseline | TPCA-1: 5-(p-fluorophenyl)-2-ureidothiophene-3-carboxamide, MW = 279.29 g/mol; AZD3264: 2-(carbamoylamino)-5-[4-(3,5-dimethylisoxazol-4-yl)-2-[(3S)-pyrrolidin-3-yloxy]phenyl]thiophene-3-carboxamide, MW = 483.54 g/mol |
| Quantified Difference | Structurally distinct; no direct quantitative potency comparison available in public domain. |
| Conditions | Structural comparison based on published chemical structures |
Why This Matters
For researchers investigating structure-activity relationships (SAR) around novel IKK-2 chemotypes, this compound represents a distinct scaffold not covered by existing tool compounds or clinical candidates.
- [1] Podolin, P. L., Callahan, J. F., Bolognese, B. J., Li, Y. H., Carlson, K., Davis, T. G., ... & Roshak, A. K. (2005). Attenuation of murine collagen-induced arthritis by a novel, potent, selective small molecule inhibitor of IκB Kinase 2, TPCA-1, occurs via reduction of proinflammatory cytokines and antigen-induced T cell proliferation. Journal of Pharmacology and Experimental Therapeutics, 312(1), 373-381. View Source
- [2] AstraZeneca. (2011). AZD3264. In: New Drug Approvals. Retrieved from newdrugapprovals.org. View Source
